molecular formula C14H11Cl2NO2 B196401 Diclofenac-d4 CAS No. 153466-65-0

Diclofenac-d4

Cat. No.: B196401
CAS No.: 153466-65-0
M. Wt: 300.2 g/mol
InChI Key: DCOPUUMXTXDBNB-SCFZSLNVSA-N
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Description

Diclofenac-d4 is a deuterated form of diclofenac, a non-steroidal anti-inflammatory drug (NSAID) widely used to treat pain and inflammatory diseases. The deuterium atoms in this compound replace four hydrogen atoms in the diclofenac molecule, making it useful as an internal standard in mass spectrometry for the quantification of diclofenac .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diclofenac-d4 involves several steps, including iodination, esterification, Sonogashira cross-coupling, oxidation, and saponification . The process begins with the iodination of a precursor compound, followed by esterification to introduce the deuterium atoms. The Sonogashira cross-coupling reaction is then used to form the carbon-carbon bonds, and the final steps involve oxidation and saponification to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the same steps as described above. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for use as an analytical standard .

Chemical Reactions Analysis

Types of Reactions: Diclofenac-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, such as 2-aminophenol, catechol, benzene-triol, 2,6-dichloroaniline, and fumaric acid .

Comparison with Similar Compounds

    Ibuprofen: Another widely used NSAID with similar anti-inflammatory and analgesic properties.

    Naproxen: An NSAID that also inhibits COX enzymes but has a longer half-life compared to diclofenac.

    Ketoprofen: An NSAID with similar mechanisms of action but different pharmacokinetic properties.

Uniqueness of Diclofenac-d4: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical applications. This makes it particularly valuable in research settings where accurate measurement of diclofenac is critical .

Biological Activity

Diclofenac-d4 is a deuterated form of diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and comparative studies with its non-deuterated counterpart.

Pharmacokinetics

Absorption and Distribution

This compound exhibits pharmacokinetic properties similar to those of diclofenac. Studies show that after administration, this compound is absorbed into the bloodstream, with a significant portion reaching synovial tissues. For instance, in a study involving topical application, diclofenac concentrations in synovial tissue were measurable at 12 hours post-application, indicating effective penetration into target tissues .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Tmax (hours)1.25 (fasted)
Cmax (ng/mL)2.27 (synovial fluid)
Half-life (hours)Approx. 2-3
Bioavailability (%)~60%

This compound, like its parent compound, primarily exerts its effects through the inhibition of cyclooxygenase (COX) enzymes. It preferentially inhibits COX-2 over COX-1, which is significant for minimizing gastrointestinal side effects associated with traditional NSAIDs . The inhibition of COX enzymes leads to decreased synthesis of prostaglandins, which are mediators of inflammation and pain.

Biological Activity Studies

Several studies have highlighted the biological activity and efficacy of this compound in various contexts:

  • In vitro Studies : Research indicates that this compound retains the ability to inhibit lipoxygenases and activate the nitric oxide-cyclic GMP pathway, contributing to its antinociceptive effects .
  • Animal Studies : In vivo studies involving rats showed that this compound administered via lipid vesicles exhibited no significant hematological or biochemical alterations compared to control groups. This suggests a favorable safety profile and biocompatibility for potential therapeutic applications .
  • Comparative Efficacy : A direct comparison between diclofenac and this compound revealed that both compounds exhibit similar anti-inflammatory effects; however, the deuterated form may offer advantages in terms of metabolic stability and reduced side effects due to altered pharmacokinetics .

Case Studies

Case Study 1: Topical Application in Osteoarthritis

In a clinical trial involving patients with osteoarthritis, topical diclofenac diethylamine gel was administered. The study demonstrated that diclofenac concentrations remained elevated in synovial fluid and tissue following treatment, supporting its effectiveness in localized pain management .

Case Study 2: Biocompatibility Assessment

A study assessing the biocompatibility of diclofenac-loaded lipid vesicles showed no adverse effects on liver or kidney function in treated rats. Histopathological examinations confirmed the absence of tissue damage, indicating that formulations incorporating this compound could be safe for therapeutic use .

Q & A

Basic Research Questions

Q. How should Diclofenac-d4 be implemented as an internal standard in LC-MS/MS quantification of diclofenac?

this compound is used to correct for matrix effects and instrument variability in quantitative analyses. Methodologically:

  • Chromatographic Setup : Use a C18 column with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to achieve baseline separation of diclofenac and its deuterated analog .
  • Mass Spectrometry : Employ electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM). Key transitions for this compound include m/z 296.1 → 215.0 (quantifier) and 296.1 → 250.0 (qualifier) .
  • Sample Preparation : Liquid-liquid extraction (e.g., ethyl acetate) is recommended to minimize ion suppression. Spike this compound into samples before extraction to account for recovery variability .

Q. What experimental factors influence the accuracy of this compound-based quantification in biological matrices?

  • Deuterium Placement : The four deuterium atoms on the benzene ring reduce hydrogen/deuterium exchange, ensuring stable isotopic labeling. Verify isotopic purity (>99%) via COA to avoid contamination .
  • Matrix Effects : Assess matrix-matched calibration curves (e.g., postmortem blood, urine) to validate linearity (R² > 0.99) and accuracy (85–115% recovery) .
  • Instrument Drift : Monitor internal standard response variability; a >20% deviation indicates the need for recalibration .

Q. How can researchers optimize sample preparation protocols for this compound in complex matrices?

  • Extraction Efficiency : Compare solid-phase extraction (SPE) vs. protein precipitation for recovery rates. SPE with hydrophilic-lipophilic balance (HLB) cartridges typically yields >90% recovery for polar metabolites .
  • Internal Standard Volume : Use a 25 µL aliquot of 10 mM this compound solution to maintain a 1:1 analyte-to-internal standard ratio, minimizing dilution errors .

Advanced Research Questions

Q. What validation criteria are critical when using this compound in method development for regulatory compliance?

  • Selectivity : Demonstrate no interference at this compound’s retention time in blank matrices (e.g., plasma, liver homogenates) .
  • Precision and Accuracy : Intraday/interday CVs should be <15%, with accuracy within ±20% of the nominal concentration (FDA Bioanalytical Method Validation guidelines) .
  • Stability : Test freeze-thaw cycles (≥3), short-term (24 hr, room temperature), and long-term (-80°C, 30 days) stability. This compound should degrade ≤10% under these conditions .

Q. How can researchers resolve contradictions in this compound recovery data across laboratories?

  • Interlaboratory Calibration : Standardize protocols using reference materials (e.g., NIST-traceable this compound) and cross-validate with a third-party lab .
  • Data Harmonization : Apply consensus-based statistical models (e.g., Bland-Altman plots) to identify systematic biases in extraction or instrumentation .
  • Metadata Reporting : Document batch-specific COA details (e.g., lot number, purity) to trace variability sources .

Q. What advanced applications does this compound enable in environmental chemistry research?

  • Adsorption Studies : Use this compound as a tracer to quantify adsorption kinetics of diclofenac onto biochars or nanomaterials. Monitor deuterated vs. non-deuterated compound partitioning via LC-MS/MS .
  • Degradation Pathways : Co-inject this compound in photolysis experiments to distinguish abiotic degradation products from matrix artifacts .

Q. How can cross-disciplinary studies leverage this compound to explore pharmacokinetic-pharmacodynamic (PK-PD) relationships?

  • Tissue Distribution : Combine this compound with microdialysis probes to measure free drug concentrations in target tissues (e.g., synovial fluid), correcting for protein binding .
  • Metabolite Profiling : Use high-resolution MS (HRMS) to identify deuterium-retaining metabolites, confirming phase I/II metabolic pathways without isotopic interference .

Q. Methodological Frameworks

  • Research Question Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses. For example: "Does deuterium labeling in this compound alter its protein binding affinity compared to non-deuterated diclofenac?" .
  • Ethical Reproducibility : Adhere to CONSORT guidelines for randomized trials involving this compound, including blinding protocols and IRB-approved informed consent .

Q. Data Presentation Standards

  • Supplementary Materials : Deposit raw MRM chromatograms, stability data, and validation reports in repositories like Zenodo, citing them in the main text .
  • Graphical Abstracts : Use schematics to compare this compound’s structure and MRM transitions against diclofenac, emphasizing deuterium placement .

Properties

IUPAC Name

2-[2,3,4,5-tetradeuterio-6-(2,6-dichloroanilino)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19/h1-7,17H,8H2,(H,18,19)/i1D,2D,4D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOPUUMXTXDBNB-SCFZSLNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])CC(=O)O)NC2=C(C=CC=C2Cl)Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20512155
Record name [2-(2,6-Dichloroanilino)(~2~H_4_)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153466-65-0
Record name [2-(2,6-Dichloroanilino)(~2~H_4_)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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